4-(5-amino-1H-indazol-3-yl)benzonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1356087-74-5 |
|---|---|
Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
4-(5-amino-1H-indazol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H10N4/c15-8-9-1-3-10(4-2-9)14-12-7-11(16)5-6-13(12)17-18-14/h1-7H,16H2,(H,17,18) |
InChI Key |
BJJKSRQHWSDYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations for 4 5 Amino 1h Indazol 3 Yl Benzonitrile and Its Analogs
Retrosynthetic Strategies for the 4-(5-amino-1H-indazol-3-yl)benzonitrile Core Structure
A retrosynthetic analysis of this compound reveals several strategic disconnections. The primary disconnection breaks the bond between the C3 position of the indazole and the benzonitrile (B105546) ring, suggesting a cross-coupling reaction as the final step. This approach simplifies the synthesis to two key building blocks: a functionalized 3-halo-5-amino-1H-indazole and a 4-cyanophenylboronic acid or a related organometallic reagent.
Another key disconnection involves the formation of the pyrazole (B372694) ring of the indazole core. This typically points towards a cyclization reaction between a substituted hydrazine (B178648) and a suitably functionalized benzonitrile derivative. The amino group at the C5 position can be introduced either before or after the indazole ring formation, often via the reduction of a nitro group.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Key Disconnections | Precursors |
| This compound | C3-Aryl bond | 3-Halo-5-amino-1H-indazole and 4-cyanophenylboronic acid |
| 3-Halo-5-amino-1H-indazole | N-N bond (Indazole formation) | Substituted 2-halobenzonitrile and hydrazine |
| 5-Amino-1H-indazole | C-N bond (Amino group introduction) | 5-Nitro-1H-indazole |
Synthesis of the 1H-Indazole Ring System with C5-Amino Functionalization
The construction of the 1H-indazole ring system with the crucial C5-amino functionality is a cornerstone of the synthesis. This involves carefully orchestrated cyclization reactions and regioselective manipulations.
A prevalent method for constructing the 3-aminoindazole core involves the cyclization of substituted 2-halobenzonitriles with hydrazine. organic-chemistry.org For instance, the reaction of 2-fluorobenzonitriles with hydrazine hydrate (B1144303) in a suitable solvent like n-butanol under reflux conditions yields the corresponding 3-aminoindazoles. acs.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by an intramolecular cyclization.
A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has also been developed. This method involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence, offering an alternative to the direct SNAr reaction with hydrazine. organic-chemistry.org Copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine carboxylic esters have also been shown to produce substituted 3-aminoindazoles. organic-chemistry.org
| Starting Material | Reagent | Conditions | Product |
| 2-Fluorobenzonitrile | Hydrazine hydrate | n-Butanol, reflux | 3-Aminoindazole |
| 2-Bromobenzonitrile | Benzophenone hydrazone, Pd catalyst | Two steps: Arylation, then deprotection/cyclization | Substituted 3-aminoindazole |
| 2-Halobenzonitrile | Hydrazine carboxylic esters, Cu catalyst | Cascade coupling-condensation | Substituted 3-aminoindazole |
Regioselective functionalization of the indazole core is critical for introducing the necessary substituents at the correct positions.
N1-Functionalization: Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products. beilstein-journals.org However, regioselective N1-alkylation can be achieved under specific conditions. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for C3-substituted indazoles. nih.gov N1-acylation is also generally regioselective, as the initially formed N2-acylindazole can isomerize to the more thermodynamically stable N1-isomer. nih.gov
C3-Functionalization: The C3 position of the indazole ring can be readily functionalized, particularly through halogenation. chim.it Iodination can be achieved using iodine and a base like potassium hydroxide (B78521) in DMF. Bromination is commonly performed using N-bromosuccinimide (NBS) in various solvents. chim.it These 3-haloindazoles are valuable intermediates for subsequent cross-coupling reactions.
C5-Functionalization: Functionalization at the C5 position often begins with a starting material already bearing the desired group or a precursor. For the synthesis of 5-aminoindazoles, a common strategy is to start with a 5-nitroindazole (B105863) derivative.
The introduction of the 5-amino group is a key step. A widely used method is the reduction of a 5-nitro group. This can be accomplished using various reducing agents. A common procedure involves the use of tin(II) chloride dihydrate (SnCl2·2H2O) in a solvent like ethyl acetate (B1210297) with hydrochloric acid. researchgate.net Catalytic hydrogenation using palladium on carbon (Pd/C) is another effective method for this transformation. chemicalbook.com
Often, the amino group is protected to prevent unwanted side reactions during subsequent synthetic steps. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the 5-aminoindazole (B92378) with di-tert-butyl dicarbonate. acs.org
| Precursor | Reagent | Product |
| 5-Nitroindazole | SnCl2·2H2O, HCl | 5-Aminoindazole |
| 5-Nitroindazole | H2, 10% Pd/C | 5-Aminoindazole |
| 5-Aminoindazole | Di-tert-butyl dicarbonate | 1-Boc-5-amino-indazole |
Incorporation of the Benzonitrile Moiety
The final key structural element, the benzonitrile moiety, is typically introduced at the C3 position of the indazole ring.
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming the C-C bond between the indazole core and the benzonitrile ring. A common approach is the Suzuki coupling of a 3-haloindazole with 4-cyanophenylboronic acid.
Alternatively, the cyano group can be introduced onto a pre-existing aryl group at the C3 position. Palladium-catalyzed cyanation of aryl halides is a well-established method. rsc.org This reaction can be performed using various cyanide sources, such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]). organic-chemistry.orgacs.org The use of potassium ferrocyanide is advantageous as it is a less toxic cyanide source. organic-chemistry.org These reactions are typically carried out in the presence of a palladium catalyst and a suitable ligand. Mild reaction conditions, including low temperatures, have been developed for these transformations. acs.org
| Indazole Derivative | Coupling Partner/Cyanide Source | Catalyst System | Product |
| 3-Haloindazole | 4-Cyanophenylboronic acid | Pd catalyst, base | 4-(Indazol-3-yl)benzonitrile derivative |
| 3-(4-Halophenyl)indazole | Zn(CN)2 | Pd catalyst, ligand | 4-(Indazol-3-yl)benzonitrile derivative |
| 3-(4-Halophenyl)indazole | K4[Fe(CN)6] | Pd catalyst, ligand | 4-(Indazol-3-yl)benzonitrile derivative |
C-C Bond Formation Strategies for Aryl-Indazole Linkage
The formation of the C-C bond between the aryl (benzonitrile) moiety and the C-3 position of the indazole core is a critical step in the synthesis of this compound. Modern synthetic chemistry predominantly relies on transition-metal-catalyzed cross-coupling reactions to achieve this transformation efficiently and with high selectivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most robust and widely applied methods for C-C bond formation in heterocyclic chemistry. researchgate.neticmpp.ro The direct C-3 arylation of an existing 1H-indazole core represents a significant challenge due to the generally poor reactivity of the C-3 position. nih.gov However, recent advancements have led to practical protocols for this transformation. A notable example involves a Pd(II)/Phenanthroline catalyst system for the direct C-3 arylation of 1H-indazoles with aryl iodides or bromides. nih.gov This method avoids the use of silver additives, which are often required as halide scavengers, making the process more practical. nih.gov
Key features of this strategy include:
Catalyst System : A combination of a palladium(II) source and a suitable ligand, such as phenanthroline, is crucial for catalytic activity. nih.gov
Coupling Partners : The reaction typically couples a pre-functionalized indazole (e.g., a 3-halo-indazole) with an arylboronic acid or ester (in a Suzuki reaction), or a C-H functionalization approach is used on the indazole with an aryl halide. researchgate.net For the synthesis of the target compound, this would involve coupling a 5-amino-1H-indazole derivative with a 4-cyanophenylboronic acid or coupling a 3-halo-5-amino-1H-indazole with a benzonitrile derivative.
Reaction Conditions : The choice of solvent, base, and temperature is critical for achieving high yields and selectivity. Solvents like toluene, chlorobenzene, and mesitylene (B46885) have been found to be effective. nih.gov
The Suzuki cross-coupling reaction is particularly advantageous due to the commercial availability of a wide range of boronic acids, the mild reaction conditions, and the tolerance of various functional groups. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the desired biaryl product and regenerate the catalyst.
Table 1: Comparison of C-3 Arylation Strategies for Indazoles
| Strategy | Key Reagents | Catalyst System (Example) | Advantages | Challenges |
|---|---|---|---|---|
| Suzuki Coupling | 3-Iodo-1H-indazole, Arylboronic acid | Pd(PPh₃)₄, NaHCO₃ | High yields, functional group tolerance, commercially available reagents researchgate.net | Requires pre-functionalization of the indazole at C-3. |
| Direct C-H Arylation | 1H-Indazole, Aryl iodide/bromide | Pd(OAc)₂ / 1,10-Phenanthroline | Atom-economical, avoids pre-functionalization of indazole nih.gov | C-3 position can have low reactivity, potential for regioselectivity issues. nih.gov |
Synthetic Routes to Key Precursors and Advanced Intermediates
The synthesis of this compound requires the strategic preparation of key precursors, primarily a substituted 2-halobenzonitrile and a hydrazine source, which undergo cyclization to form the indazole ring. nih.gov
A common and effective route to 3-aminoindazoles involves the reaction of a 2-halobenzonitrile derivative with hydrazine. nih.gov For the target molecule, a plausible key intermediate would be a di-halogenated benzonitrile with a strategically placed cyano group, such as 2,6-dichlorobenzonitrile. nih.gov This precursor can then undergo regioselective functionalization.
A representative synthetic sequence is as follows:
Regioselective Bromination : Starting from an inexpensive material like 2,6-dichlorobenzonitrile, a regioselective bromination can be performed to introduce a bromine atom, yielding a 2,6-dihalo-benzonitrile intermediate. N-Bromosuccinimide (NBS) has been identified as an effective brominating reagent for this type of transformation. nih.gov
Heterocycle Formation (Cyclization) : The resulting tri-substituted benzene (B151609) ring can then be cyclized with hydrazine. This reaction forms the indazole ring system. The reaction of a 2-halobenzonitrile with hydrazine hydrate, often in the presence of a mild base like sodium acetate, leads to the formation of the 3-aminoindazole core. nih.gov This step is crucial as it constructs the defining heterocyclic scaffold of the final product.
Analogous syntheses in related heterocyclic systems, such as 5-aminopyrazoles, also highlight the condensation of β-ketonitriles or malononitrile (B47326) derivatives with hydrazines as a foundational method for forming the amino-heterocycle core. mdpi.combeilstein-journals.org These reactions proceed via nucleophilic attack and subsequent cyclization to yield the desired ring system. beilstein-journals.org Similarly, three-component reactions involving malononitrile, arylglyoxals, and hydrazine hydrate have been used to create substituted amino-pyridazine systems in a one-pot procedure. scielo.org.za
Optimization of Reaction Conditions and Scalability Considerations for Research Synthesis
Optimizing reaction conditions is paramount for maximizing yield, purity, and efficiency, especially when considering the potential for scaling up a synthesis from laboratory research to larger quantities. Key parameters that require careful optimization include the choice of reagents, solvents, temperature, reaction time, and catalyst loading.
In the synthesis of 3-aminoindazole precursors, several optimization studies have been documented. For instance, in the bromination of a dichlorobenzonitrile, various brominating agents and conditions were explored. It was found that using N-Bromosuccinimide (NBS) as the reagent provided a cleaner reaction profile compared to liquid bromine, which led to the formation of amide byproducts via hydration of the nitrile group. nih.gov
For the subsequent cyclization step with hydrazine, optimization efforts focused on:
Equivalents of Hydrazine : The stoichiometry of hydrazine hydrate was systematically varied. It was determined that using 4 equivalents afforded a high conversion of the starting material. nih.gov
Solvent : A solvent screen is crucial. Water-immiscible solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are often preferred for scalability as they facilitate product isolation and solvent recycling. nih.gov
Temperature and Pressure : To achieve full conversion in higher-boiling point solvents like 2-MeTHF, reactions may need to be conducted at elevated temperatures (e.g., >90 °C), often requiring the use of a pressure reactor for scale-up operations. nih.gov
Table 2: Example of Reaction Condition Optimization for Indazole Synthesis
| Parameter | Condition A | Condition B (Optimized) | Outcome | Reference |
|---|---|---|---|---|
| Brominating Reagent | Br₂ | N-Bromosuccinimide (NBS) | Minimized hydration of cyano group to amide byproduct. | nih.gov |
| Hydrazine Eq. | 1.2 eq. | 4.0 eq. | Achieved >98% conversion of starting material. | nih.gov |
| Cyclization Solvent | Dioxane | 2-MeTHF (5 volumes) | Facilitated easier workup and potential for solvent recycling. | nih.gov |
| Temperature | Ambient | 95 °C (in pressure vessel) | Ensured complete reaction conversion in 2-MeTHF. | nih.gov |
For cross-coupling reactions forming the aryl-indazole linkage, optimization would focus on the catalyst system (palladium source and ligand), base, and solvent to maximize the yield of the C-3 arylated product while minimizing side reactions. nih.gov Scalability considerations include the cost and availability of the catalyst and starting materials, as well as the safety and environmental impact of the chosen reagents and solvents.
Advanced Purification and Characterization Techniques
Following synthesis, the isolation and purification of this compound are critical to obtain a sample of high purity for subsequent use. The final step involves the rigorous confirmation of its chemical structure and identity through various analytical methods.
Purification Methods:
Filtration and Washing : Crude products are often isolated initially by filtration of the reaction mixture, particularly if the product precipitates upon cooling or addition of an anti-solvent like water. The collected solid is then washed with appropriate solvents (e.g., ethyl acetate, ethanol, or water) to remove residual reagents and soluble impurities. nih.govscielo.org.zarsc.org
Recrystallization : This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then the solution is cooled slowly, allowing for the formation of pure crystals while impurities remain in the mother liquor. scielo.org.za
Flash Chromatography : For more challenging separations or to remove closely related impurities, flash column chromatography is employed. The compound is passed through a stationary phase (typically silica (B1680970) gel) with a mobile phase (a solvent or mixture of solvents), separating components based on their differential adsorption to the stationary phase. nih.govamazonaws.com
Characterization Techniques: The structure of the synthesized compound and its intermediates is elucidated using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the most powerful tools for structural determination. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule. rsc.orgnih.govamazonaws.com
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound, which allows for the determination of its elemental formula. nih.govamazonaws.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretches of the amine and indazole, the C≡N stretch of the nitrile group, and C=C/C=N stretches of the aromatic and heterocyclic rings. mdpi.comrsc.org
Melting Point (m.p.) : The melting point is a physical property used to assess the purity of a crystalline solid. A sharp melting point range is indicative of a pure compound. mdpi.comrsc.org
Table 3: Spectroscopic Data for Representative Amino-Heterocyclic-Nitrile Structures
| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |
|---|---|---|---|---|
| 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom.), 7.80 (d, 2H, arom.), 12.16 (br s, 1H, NH) | Not provided | 3348, 3303 (NH₂), 3193 (NH), 2230 (CN) | mdpi.com |
| Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | 8.31 (d, 1H), 7.63 (d, 3H), 7.46 (t, 1H), 7.37 (t, 1H), 7.06 (d, 2H), 4.07 (s, 3H), 3.89 (s, 3H) | 163.1, 159.4, 140.5, 136.2, 132.2, 127.5, 125.6, 124.2, 123.6, 122.3, 114.6, 110.8, 55.6, 52.1 | 3027, 2957, 1716 (C=O), 1517 | nih.gov |
| 3-Amino-5-arylpyridazine-4-carbonitriles | Varies with aryl substituent | Varies with aryl substituent | ~3400-3100 (NH₂), ~2210 (CN), ~1600 (C=N) | scielo.org.za |
Comprehensive Structure Activity Relationship Sar Analysis of 4 5 Amino 1h Indazol 3 Yl Benzonitrile and Its Congeners
Elucidation of Indazole Ring Substituent Effects on Biological Activity
The indazole ring serves as the central scaffold, anchoring key functionalities that interact with biological targets. Modifications at the N1, C3, and C5 positions have profound effects on the compound's biological profile.
Impact of N1 Substituents on Molecular Interactions and Efficacy
The N1 position of the indazole ring is a frequent site for modification, allowing for the introduction of various substituents that can modulate a compound's physicochemical properties and target engagement. Acylation and alkylation at this position are common strategies to enhance potency and selectivity. nih.govnih.gov
Research on N1-acylated 5-(4-pyridinyl)indazole derivatives as haspin kinase inhibitors demonstrated that the nature of the acyl group significantly influences potency and selectivity. An initial hit compound with an N1-benzoyl group showed promising activity against haspin and Clk4 kinases. uni-saarland.de Subsequent modifications to the benzoyl ring revealed that substituent positioning is critical. For instance, an ortho-acetyl benzoyl group (Compound 18 ) resulted in preferential inhibition of Clk4, whereas a para-acetyl benzoyl group (Compound 19 ) conferred high selectivity for haspin. uni-saarland.de Furthermore, introducing a meta-hydroxyl group on the benzoyl ring shifted activity towards haspin, while an ortho-hydroxyl group favored Clk4 inhibition. uni-saarland.de This highlights how N1-substituents can exploit subtle differences in the ATP-binding sites of homologous kinases to achieve selectivity.
| Compound | N1-Benzoyl Substituent | Haspin IC₅₀ (µM) | Clk4 IC₅₀ (µM) | Selectivity |
| 18 | 2-acetyl | 0.542 | 0.088 | Prefers Clk4 |
| 19 | 4-acetyl | 0.155 | >1 | Prefers Haspin |
| 23a | 2-hydroxy | >1 | 0.250 | Prefers Clk4 |
| 24a | 3-hydroxy | 0.478 | >1 | Prefers Haspin |
| Data derived from studies on N1-benzoylated 5-(4-pyridinyl)indazole derivatives. uni-saarland.de |
Role of C3 Substituents (e.g., Benzonitrile (B105546) Attachment Point) in Pharmacophore Development
The substituent at the C3 position of the indazole ring is a cornerstone of the pharmacophore for many kinase inhibitors. nih.gov An aryl group at this position, such as the benzonitrile moiety, often serves as a key element that projects into the ATP-binding pocket of the target kinase. uni-saarland.demdpi.com The functionalization at C3 is pivotal in promoting the pharmaceutical activity of indazole derivatives. nih.gov
In the context of 4-(5-amino-1H-indazol-3-yl)benzonitrile, the 3-benzonitrile group is critical. The indazole core itself, particularly the pyrazole (B372694) portion, often engages in crucial hydrogen bonding interactions with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. nih.gov The C3-aryl group then occupies the hydrophobic pocket adjacent to the hinge, a region typically occupied by the adenine (B156593) ring of ATP. The specific nature of this aryl group dictates potency and selectivity.
Studies on various 3-aryl-indazole derivatives have consistently shown the importance of this moiety. For instance, in a series of pan-Trk inhibitors, a 3-aryl-indazole scaffold was optimized using a structure-based design approach to improve potency. mdpi.com Similarly, SAR studies on indazole-3-carboxamides as CRAC channel blockers revealed that the specific regiochemistry of the amide linker at the C3 position was critical for activity. semanticscholar.org An indazole-3-carboxamide was a potent inhibitor, while its reverse amide isomer was inactive, highlighting the precise orientational requirements for substituents at this position. semanticscholar.org
Modulation of Activity via the 5-Amino Group and its Derivatives
The 5-amino group is another key pharmacophoric feature, often forming critical hydrogen bonds with the target protein. In many kinase inhibitors, this amine group interacts with acidic residues or backbone carbonyls in the active site, providing a crucial anchor point for the inhibitor.
Modification of the 5-amino group is a common strategy to fine-tune activity. For example, in the development of TTK inhibitors, a 3-(4-(heterocyclyl)phenyl)-1H-indazole scaffold was modified at the 5-position. nih.gov Converting the 5-position to a carboxamide resulted in potent inhibitors with improved oral bioavailability and low off-target activity. nih.gov This demonstrates that while the free amino group is beneficial, its derivatization can lead to improved drug-like properties without sacrificing potency.
In a separate study on 3-aryl-1H-indazoles, the nature of the substituent at the 5-position was shown to influence receptor affinity and selectivity. For dopamine (B1211576) D1 receptors, the order of affinity for substituents at the 5-position was Br > Cl > CH₃. longdom.org Conversely, for serotonin (B10506) 5-HT1A receptors, compounds with a methyl group at the 5-position were more active than those with halogens. longdom.org While this study did not use a 5-amino group as the starting point, it underscores the sensitivity of biological activity to the electronic and steric properties of substituents at this position.
Investigation of Benzonitrile Moiety Modifications
The benzonitrile moiety, attached at the C3 position, plays a significant role in target binding, often through specific interactions mediated by the nitrile group and the phenyl ring.
Positional and Electronic Effects of Substituents on the Benzonitrile Ring
While specific SAR studies systematically modifying the benzonitrile ring of this compound are not extensively detailed in the reviewed literature, general principles of medicinal chemistry can be applied. The electronic nature and position of substituents on this phenyl ring can significantly alter the molecule's properties.
Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring can modulate the electronic density of the ring and the nitrile group. nih.gov This can influence cation-π or other non-covalent interactions with the protein target. For example, an EWG like a nitro group can lower the energy of the LUMO, potentially enhancing charge-transfer interactions. Conversely, an EDG like a methoxy (B1213986) group can increase the electron density of the ring.
The position of substituents is also critical. Substituents at the ortho-, meta-, or para-positions can alter the molecule's conformation and its ability to fit within a binding pocket. In a study of pyrazolo[1,5-a]pyrimidin-7-amines, a 4-fluoro substituent on the 3-phenyl ring was found to be optimal for activity against M. tuberculosis. This highlights how a single, well-placed substituent on an aryl ring can have a significant impact on biological efficacy.
Bioisosteric Replacements within the Benzonitrile Scaffold
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The benzonitrile group, or more broadly the underlying carboxamide it can be derived from, can be replaced by other functional groups with similar steric and electronic properties. Common bioisosteres for nitriles and carboxamides include five-membered heterocyclic rings like tetrazoles and oxadiazoles.
Tetrazoles: The tetrazole ring is a well-established bioisostere for a carboxylic acid group and by extension, related functionalities like nitriles. It can act as a metabolically stable, non-classical bioisostere. For example, in the development of PTP1B inhibitors, a series of N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives were designed where the tetrazole successfully replaced a carboxylic acid moiety, leading to potent non-carboxylic inhibitors. The tetrazole ring can participate in similar hydrogen bonding and ionic interactions as the group it replaces.
Oxadiazoles: Oxadiazole rings are also frequently used as bioisosteres for amide and ester groups and can be considered for nitrile replacement. longdom.org In a study aimed at discovering neuroprotective MAO-B inhibitors, researchers introduced a 1,2,4-oxadiazole (B8745197) ring into a 1H-indazole scaffold as a bioisosteric replacement for an amide linker. longdom.org This modification resulted in the most potent and selective MAO-B inhibitor in the series, demonstrating the utility of this bioisosteric switch. longdom.org The oxadiazole ring can mimic the hydrogen bond accepting properties of the nitrile or amide carbonyl while offering improved metabolic stability.
The successful application of these bioisosteres in related scaffolds suggests that replacing the benzonitrile group in this compound with a phenyl-tetrazole or phenyl-oxadiazole moiety is a viable strategy for lead optimization.
Linker Region Modifications and their Influence on SAR
One of the fundamental aspects of the linker is its composition and saturation. For instance, in a series of indazole derivatives developed as anti-cancer agents, transforming a vinyl linker to an ethyl linker led to a noticeable decrease in potency. This suggests that the rigidity and planarity conferred by the double bond in the vinyl linker might be crucial for optimal interaction with the target protein.
The specific attachment point and orientation of the linker on the indazole core are also of paramount importance. In a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be absolutely critical for inhibitory activity. longdom.org A compound with the carboxamide group at the 3-position of the indazole showed potent inhibition, while its regioisomer with a reverse amide linkage was completely inactive. longdom.org This highlights the precise directional interactions, such as hydrogen bonding, that the linker facilitates within the binding site.
Furthermore, the introduction of conformational constraints within the linker region has been explored as a strategy to enhance potency and selectivity. By incorporating the linker into a ring structure, the number of accessible conformations is reduced. This "locking" of the molecule into a more rigid state can pre-organize it for optimal binding to its target, thereby reducing the entropic penalty of binding and potentially increasing affinity. This approach has been successfully used in the design of selective cannabinoid receptor 2 (CB2R) agonists based on an indazole scaffold.
To illustrate the impact of linker modifications, the following table summarizes qualitative SAR trends observed in various studies on indazole derivatives. While not exclusively focused on this compound, these findings provide valuable insights into how linker modifications could affect its biological profile.
| Linker Modification | General Effect on Activity | Rationale |
| Saturation | ||
| Vinyl to Ethyl | Decreased | Loss of rigidity and planarity may disrupt optimal binding geometry. |
| Composition | ||
| Amide Regiochemistry | Critical | Precise hydrogen bond donor/acceptor pattern is often required for target engagement. longdom.org |
| Flexibility | ||
| Flexible to Rigid (Cyclic) | Increased Potency/Selectivity | Reduces conformational entropy upon binding, leading to higher affinity. |
These examples underscore the significant influence of the linker region in the SAR of indazole-based compounds. Fine-tuning the linker's properties is a key strategy in the optimization of lead compounds to achieve desired biological activity and selectivity.
Development of Quantitative Structure-Activity Relationships (QSAR) Models for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. youtube.com These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. For complex scaffolds like indazole derivatives, QSAR studies can provide valuable insights into the key structural features that govern their biological effects.
Several QSAR studies have been conducted on various classes of indazole derivatives, shedding light on the physicochemical properties that are crucial for their activity as inhibitors of different biological targets, such as kinases and other enzymes. These studies typically involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moments, and energies of molecular orbitals (HOMO and LUMO). They are important for understanding electrostatic interactions and reactivity.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are critical for assessing the fit of a molecule into a binding pocket.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common. Hydrophobicity plays a crucial role in membrane permeability and binding to hydrophobic pockets in proteins.
Once these descriptors are calculated for a set of compounds with known biological activities, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR model.
For example, a 3D-QSAR study on indazole derivatives as kinase insert domain receptor (KDR) inhibitors revealed that both steric and electrostatic fields are significant contributors to the inhibitory activity. nih.gov The resulting contour maps from this type of analysis can visually guide medicinal chemists in modifying the structure to enhance activity. For instance, a map might indicate that adding a bulky group in a specific region would be beneficial, while a region with a positive electrostatic potential might favor the introduction of an electron-withdrawing group.
Similarly, QSAR models have been developed for indazole derivatives targeting other kinases like GSK-3β and Aurora kinases. researchgate.netnih.gov These studies consistently highlight the importance of a combination of steric, electronic, and hydrophobic factors in determining the potency of these inhibitors.
While a specific QSAR model for this compound and its direct congeners is not publicly available, the principles and findings from studies on other indazole derivatives provide a solid framework for how such a model could be developed. The table below outlines the general steps and considerations for building a predictive QSAR model for this class of compounds.
| QSAR Development Step | Description | Key Considerations for this compound |
| Data Set Selection | A set of structurally related compounds with a range of biological activities is required. | A series of congeners with variations in the linker and other substituents would be ideal. |
| Descriptor Calculation | A variety of molecular descriptors are calculated for each compound. | Descriptors related to the electronic nature of the benzonitrile group and the hydrogen bonding capacity of the amino group would be important. |
| Model Building | A statistical method is used to correlate the descriptors with the biological activity. | A robust statistical method should be chosen to avoid overfitting the model. |
| Model Validation | The predictive power of the model is assessed using internal and external validation techniques. | The model should be able to accurately predict the activity of compounds not used in its development. |
The development of a robust QSAR model for this compound and its analogs would be a valuable tool for the rational design of new, more potent compounds with desired biological profiles.
Conformational Analysis and its Correlation with Biological Profile
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For a molecule to interact with its biological target, it must adopt a specific conformation that is complementary to the binding site. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which possesses several rotatable bonds, understanding its conformational preferences is key to elucidating its mechanism of action.
The key rotatable bonds in this compound are between the indazole ring and the benzonitrile ring, as well as the bond connecting the amino group to the indazole core. Rotation around these bonds can lead to a variety of different conformations, each with a specific energy level. The lowest energy conformations are the most likely to be populated at physiological temperatures and are often the ones responsible for biological activity.
Computational methods, such as molecular mechanics and quantum mechanics, are powerful tools for performing conformational analysis. These methods can be used to calculate the potential energy surface of the molecule as a function of its torsional angles, identifying the low-energy conformations and the energy barriers between them.
The biological profile of a compound is intimately linked to its conformational properties. For instance, a molecule that is highly flexible may have a higher entropic penalty upon binding to its target, as it needs to "freeze" into a single conformation. This can lead to lower binding affinity. Conversely, a more rigid molecule that is already in a bioactive conformation will have a lower entropic penalty and may exhibit higher potency.
This principle has been demonstrated in the design of various indazole-based inhibitors. By introducing conformational constraints, such as creating cyclic structures that restrict the rotation of the linker, researchers have been able to significantly improve the potency and selectivity of their compounds. This strategy effectively reduces the number of accessible non-bioactive conformations, increasing the probability of the molecule adopting the correct orientation for binding.
The correlation between conformation and biological profile can be summarized in the following table:
| Conformational Property | Impact on Biological Profile | Rationale |
| Flexibility | Can lead to lower binding affinity if excessive. | High entropic penalty upon binding to a rigid target. |
| Rigidity | Can lead to higher potency and selectivity if the rigid conformation is bioactive. | Lower entropic penalty and better pre-organization for binding. |
| Presence of Multiple Low-Energy Conformations | May interact with multiple targets, leading to off-target effects. | Different conformations can be recognized by different biological macromolecules. |
| Energy Barrier to Bioactive Conformation | A high energy barrier can result in low activity. | The molecule may not be able to readily adopt the necessary conformation for binding. |
In the context of this compound, a detailed conformational analysis would involve studying the rotational barriers around the key single bonds and identifying the preferred spatial arrangement of the indazole and benzonitrile rings. This information, when combined with structural data of its biological target, would provide a powerful platform for understanding its SAR and for the rational design of next-generation analogs with improved biological profiles.
Preclinical Pharmacological Profiling and Target Identification
In Vitro Biochemical and Cellular Assay Systems
Enzyme Inhibition Assays (e.g., Kinases, Phosphatases, Cholinesterases)
No data is available.
Receptor Binding and Functional Assays (e.g., GPCRs, Nuclear Receptors)
No data is available.
Cell-Based Functional Screening for Phenotypic Responses (e.g., cell proliferation, migration)
No data is available.
Identification and Validation of Molecular Targets
Proteomic and Interactomic Approaches for Target Deconvolution
No data is available.
Genetic Manipulation and Knockdown Studies
No data is available.
Mechanism-Based Probe Development
The development of mechanism-based probes is a critical step in elucidating the molecular targets and mechanism of action of a compound. For a molecule like 4-(5-amino-1H-indazol-3-yl)benzonitrile, this would typically involve the synthesis of derivatives that can be used for target identification and engagement studies. These probes often incorporate a reactive group, a photoaffinity label, or a reporter tag (e.g., a fluorophore or biotin).
Given the structure of this compound, several positions could be amenable to chemical modification for probe development. The primary amino group at the 5-position of the indazole ring is a potential site for conjugation. However, no specific mechanism-based probes derived from this compound have been described in the scientific literature.
Mechanistic Investigations at the Cellular and Subcellular Levels
Pathway Analysis and Signaling Cascade Modulation
The 3-aminoindazole core is a known hinge-binding motif for many protein kinases. nih.gov Therefore, it is plausible that this compound could function as a kinase inhibitor. Pathway analysis for such a compound would involve treating cancer cell lines with the molecule and subsequently analyzing changes in protein phosphorylation and downstream signaling events using techniques like Western blotting or phospho-proteomics.
For instance, related 3-aminoindazole derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, thereby affecting angiogenesis and tumor growth. nih.gov Another related compound, a diarylamide 3-aminoindazole, was identified as a potent pan-BCR-ABL inhibitor, including activity against the T315I mutant, which is relevant in chronic myeloid leukemia (CML). nih.gov However, specific data on which signaling pathways are modulated by this compound is currently unavailable.
Cellular Uptake, Distribution, and Efflux Mechanisms
Understanding how a compound enters and is retained within a cell is fundamental to its pharmacological activity. Studies on cellular uptake and distribution would typically employ fluorescently labeled analogues of this compound to visualize its localization within cellular compartments using techniques like confocal microscopy. Efflux mechanisms, often mediated by ATP-binding cassette (ABC) transporters, are a common cause of drug resistance, and their interaction with the compound would be an important area of investigation. There is no published research detailing the cellular uptake, distribution, or efflux of this compound.
Intracellular Target Engagement and Residence Time Studies
Confirming that a compound binds to its intended target within a living cell is a key step in drug development. nih.gov Techniques like the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay are used to quantify target engagement and residence time in real-time within live cells. nih.govprotocols.io This method involves expressing the target protein as a fusion with NanoLuc® luciferase and using a fluorescently labeled tracer derived from the compound of interest. protocols.io The proximity of the tracer to the luciferase-tagged target results in energy transfer, which can be measured. nih.gov
While this methodology is applicable, there are no public records of its use to determine the intracellular targets or binding kinetics of this compound.
Preclinical Efficacy Studies in Relevant Biological Models
Assessment in Disease-Relevant Cell Lines
The initial evaluation of a potential therapeutic agent involves testing its efficacy in cell lines that are representative of a particular disease. nih.gov For a compound with a potential kinase inhibitor profile, a panel of cancer cell lines would be appropriate. The anti-proliferative activity would be assessed to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.
For example, a related diarylamide 3-aminoindazole derivative, AKE-72, demonstrated potent anti-leukemic activity against the K-562 cell line (GI50 < 10 nM) and also inhibited the proliferation of Ba/F3 cells expressing BCR-ABL. nih.gov While this highlights the potential of the 3-aminoindazole scaffold, specific data for this compound in any disease-relevant cell line is not available in the public domain.
Table 1: Hypothetical Anti-Proliferative Activity Data in Selected Cancer Cell Lines This table is for illustrative purposes only and is not based on experimental data for this compound.
| Cell Line | Cancer Type | Putative Target | GI50 (nM) |
|---|---|---|---|
| K-562 | Chronic Myeloid Leukemia | BCR-ABL | Not Available |
| HT1080 | Fibrosarcoma | VEGFR/PDGFR | Not Available |
| A549 | Non-Small Cell Lung Cancer | Not Available | Not Available |
| MCF-7 | Breast Cancer | Not Available | Not Available |
Organotypic Co-Culture Models and 3D Systems
Detailed studies on the effects of this compound within organotypic co-culture models and other three-dimensional (3D) systems are not extensively documented in publicly available literature. The transition from traditional two-dimensional (2D) cell culture to 3D models, which more accurately mimic the complex in vivo microenvironment of tissues, is a critical step in preclinical drug evaluation. These systems, including spheroids, organoids, and patient-derived xenografts (PDXs), provide a more predictive assessment of a compound's efficacy and its interactions within a cellular community that includes tumor cells, stromal cells, and immune cells.
While the specific application of this compound in such models has not been detailed, the general utility of these systems in cancer research is well-established. For instance, organotypic co-cultures have been successfully used to model various cancers, maintaining the tissue architecture and cellular heterogeneity of the original tumor. This allows for the investigation of invasive cancer growth and response to therapeutic agents in a context that is more representative of the patient's tumor.
Future research would benefit from the evaluation of this compound in these advanced preclinical models to better understand its potential therapeutic effects on cell proliferation, invasion, and interaction with the tumor microenvironment.
Evaluation of Selectivity and Off-Target Interactions
A crucial aspect of preclinical pharmacological profiling is the assessment of a compound's selectivity for its intended target and the identification of any potential off-target interactions. For this compound, which belongs to the broader class of indazole-based kinase inhibitors, a thorough selectivity profile is essential to predict its therapeutic window and potential side effects.
The 3-aminoindazole scaffold is recognized as an effective hinge-binding motif for various protein kinases. Compounds incorporating this structure have been investigated for their inhibitory activity against a range of kinases, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, as well as non-receptor tyrosine kinases. The selectivity of these inhibitors is often determined by the nature and position of substituents on the indazole ring and its appended moieties.
A comprehensive kinase selectivity profiling for this compound would typically involve screening against a large panel of kinases. The results of such a screen would be presented as the concentration of the compound required to inhibit 50% of the kinase activity (IC50) for each kinase. A highly selective inhibitor will show potent inhibition of its intended target(s) with significantly weaker or no activity against other kinases.
Below is a hypothetical representation of a kinase selectivity profile for a compound like this compound, illustrating how such data might be presented.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
|---|---|---|
| Target Kinase A | 10 | 1 |
| Target Kinase B | 25 | 2.5 |
| Off-Target Kinase X | 1500 | 150 |
| Off-Target Kinase Y | >10000 | >1000 |
| Off-Target Kinase Z | 850 | 85 |
Beyond kinase panels, evaluating interactions with other protein families, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, is also a standard part of safety pharmacology to identify any untoward off-target effects. For example, some kinase inhibitors have been known to interact with the hERG channel, which can have implications for cardiac safety.
The specific off-target interaction profile for this compound has not been detailed in the available scientific literature. Such studies are critical for the continued development and risk assessment of this compound as a potential therapeutic agent.
Computational Chemistry, Molecular Modeling, and Drug Design Principles
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a kinase inhibitor like 4-(5-amino-1H-indazol-3-yl)benzonitrile, a pharmacophore model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
The key pharmacophoric features of this compound can be mapped as follows:
Hydrogen Bond Donors: The amino group (-NH2) on the indazole ring and the N-H of the indazole itself are critical hydrogen bond donors.
Hydrogen Bond Acceptor: The nitrile group (-C≡N) on the benzonitrile (B105546) ring acts as a hydrogen bond acceptor.
Aromatic Rings: Both the indazole and benzonitrile rings provide aromatic features that can engage in π-π stacking or hydrophobic interactions within a receptor's active site.
These features are crucial for the molecule's interaction with the ATP-binding pocket of many kinases, where the indazole core often forms key hydrogen bonds with the hinge region of the enzyme.
| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |
| Hydrogen Bond Donor | Amino group (-NH2) | Forms hydrogen bonds with backbone carbonyls in the kinase hinge region. |
| Hydrogen Bond Donor | Indazole N-H | Can act as a hydrogen bond donor to anchor the molecule. |
| Hydrogen Bond Acceptor | Nitrile group (-C≡N) | Interacts with hydrogen bond donors in the active site. |
| Aromatic Ring | Indazole Ring System | Engages in hydrophobic and π-π stacking interactions. |
| Aromatic Ring | Benzonitrile Ring | Provides further hydrophobic interactions and can be modified to improve selectivity. |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, a 3D-QSAR model could be developed to predict the inhibitory activity of new analogs.
In a typical 3D-QSAR study, a set of structurally related compounds with known activities are aligned, and their steric and electrostatic fields are calculated. Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are then used to build a predictive model. For indazole-based kinase inhibitors, these models have demonstrated significant predictive power, with cross-validated correlation coefficients (q²) often exceeding 0.5, indicating a robust model. nih.gov Such models can guide the synthesis of more potent derivatives by highlighting regions of the molecule where modifications would be beneficial or detrimental to its activity. nih.gov
Structure-Based Drug Design (SBDD) Methodologies
When the 3D structure of the target protein is available, structure-based drug design (SBDD) methods can be employed to design and optimize inhibitors with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. unar.ac.id For this compound, docking studies are typically performed against the ATP-binding site of a target kinase. jocpr.comnih.gov
These simulations can predict the binding mode and estimate the binding affinity. For instance, docking studies of similar indazole derivatives into the active site of kinases like VEGFR-2 have shown that the indazole core forms crucial hydrogen bonds with conserved amino acid residues in the hinge region. nih.gov The benzonitrile moiety often extends into a more solvent-exposed region, where modifications can be made to improve selectivity and pharmacokinetic properties. nih.gov
Table of Predicted Interactions from Molecular Docking:
| Interacting Residue (Example Kinase) | Interaction Type | Moiety of this compound |
|---|---|---|
| Cysteine (Hinge Region) | Hydrogen Bond | Indazole N-H |
| Glutamate (Hinge Region) | Hydrogen Bond | Amino group (-NH2) |
| Aspartate (DFG motif) | Hydrogen Bond | Amino group (-NH2) |
| Phenylalanine (Gatekeeper residue) | π-π Stacking | Indazole or Benzonitrile Ring |
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov An MD simulation of this compound bound to a kinase would start with the docked pose and simulate the movements of all atoms in the system.
These simulations are used to assess the stability of the predicted binding mode and to identify key interactions that are maintained throughout the simulation. Analysis of the MD trajectory can reveal the conformational flexibility of the ligand in the active site and the dynamic nature of the hydrogen bonds and hydrophobic interactions. This information is valuable for understanding the residence time of the inhibitor and for designing analogs with improved binding kinetics.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. asianpubs.orgcore.ac.uk For this compound, DFT calculations can provide insights into its electronic structure, reactivity, and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net
The distribution of electron density, for example, can help to explain the molecule's reactivity and its ability to form certain types of interactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. These calculations can also be used to determine the partial atomic charges on each atom, which are important for parameterizing the force fields used in molecular docking and MD simulations.
Table of Calculated Quantum Chemical Properties (Illustrative):
| Property | Calculated Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. |
Virtual Screening Techniques for Novel Ligand Discovery
Virtual screening (VS) is a powerful computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net For scaffolds related to this compound, VS strategies are instrumental in the initial phases of drug discovery. These techniques can be broadly categorized into ligand-based and structure-based approaches.
A common workflow involves a multi-step screening cascade to progressively filter vast compound libraries. nih.gov For instance, in the search for novel kinase inhibitors, a process might begin by screening millions of molecules using a support vector machine (SVM) model or pharmacophore-based filters. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. Promising hits from this initial screen are then subjected to more computationally intensive methods like molecular docking, which predicts the binding mode and affinity of a molecule within the target's active site. nih.govnih.gov This combined approach has proven to be a reliable and cost-effective alternative to high-throughput screening (HTS) for discovering new kinase inhibitors. nih.gov
In Silico Prediction of Bioactivity
Once a potential ligand such as this compound is identified, in silico methods are employed to predict its biological activity and guide further development. nih.gov Molecular docking is a primary tool for this purpose, providing insights into the specific interactions between the ligand and the amino acid residues of its target protein. nih.gov
For example, docking studies on indazole derivatives targeting various enzymes can reveal crucial binding interactions, such as hydrogen bonds with the hinge region of a kinase. nih.govnih.gov The binding energy values calculated from these simulations serve as a key metric to rank and prioritize compounds for synthesis and experimental testing. nih.gov
Molecular dynamics (MD) simulations can further refine these predictions by assessing the stability of the ligand-protein complex over time in a simulated physiological environment. nih.gov By analyzing parameters like the root-mean-square deviation (RMSD) and intermolecular interactions, researchers can confirm the stability of the predicted binding pose. nih.gov These computational predictions of bioactivity are essential for understanding structure-activity relationships (SAR) and making informed decisions in the design of more effective analogs.
Table 1: Example of In Silico Docking Data for Indazole Analogs Note: This table is illustrative, based on typical data from computational studies of kinase inhibitors.
| Compound | Target Kinase | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Analog A | FLT3 | -9.8 | Met650, Gly651, Cys694 |
| Analog B | Aurora A | -10.2 | Arg220, Thr217 |
| Analog C | AXL | -9.5 | Met109, Gly110 |
Rational Design of Optimized this compound Analogs
Rational design uses structural information from the target protein to guide the modification of a lead compound to improve its potency, selectivity, and other pharmacological properties. nih.gov For this compound, this process involves leveraging computational models to explore how structural changes to the indazole, benzonitrile, or amino substituents affect target binding.
Structural optimization of indazole-based inhibitors often focuses on modifying substituents to exploit specific pockets within the enzyme's active site. nih.gov For example, in the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), the indazole fragment was identified as an effective hinge-binder. nih.govbohrium.com Starting from this core, computational modeling guided the synthesis of a series of benzamide (B126) and phenyl urea (B33335) derivatives, leading to the identification of compounds with nanomolar inhibitory activity against both wild-type and mutant forms of the kinase. nih.govbohrium.com This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery.
Fragment-Based Drug Design (FBDD) is a well-established strategy that begins with the identification of small, low-molecular-weight chemical fragments (typically < 300 Da) that bind weakly to the target of interest. acs.orgnih.gov These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. frontiersin.org The indazole scaffold is an excellent candidate for FBDD approaches.
In a typical FBDD campaign, a library of fragments is screened biochemically or biophysically (e.g., via NMR or X-ray crystallography) to identify hits. acs.orgnih.gov For instance, an aminoindazole fragment was identified as a hit against phosphoinositide-dependent kinase-1 (PDK1) with a weak initial potency. acs.orgnih.gov Guided by structural data and computational substructure searches, this initial fragment was elaborated into a more potent, lead-like molecule by adding a heterocyclic aminopyrimidine ring, which dramatically increased potency by forming a favorable hydrogen bond network with catalytic residues. acs.orgnih.gov This process of fragment evolution highlights the efficiency of FBDD in exploring chemical space to generate novel and potent leads. researchgate.netnih.gov
Table 2: Illustrative Progression from Fragment to Lead in FBDD Based on a case study of aminoindazole PDK1 inhibitors. acs.orgnih.gov
| Compound ID | Structure Description | Molecular Weight (MW) | Potency (IC₅₀, µM) | Ligand Efficiency (LE) |
|---|---|---|---|---|
| Fragment Hit 8 | Aminoindazole | < 250 | 311 | ~0.35 |
De novo design represents a more ambitious computational approach where algorithms construct novel molecules from scratch, atom by atom or fragment by fragment, to fit the constraints of a target's binding site. acs.org This method is particularly useful for generating new chemical entities (NCEs) with unique scaffolds that are not present in existing compound libraries. rsc.org
In the context of kinase inhibitors, de novo design programs like SPROUT have been used to identify novel pharmacophores. researchgate.net For example, such a program identified an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. researchgate.net The process often starts by placing a "seed" fragment in a key region of the active site, such as the hinge-binding region of a kinase. The algorithm then explores ways to "grow" the fragment by adding atoms or functional groups that form favorable interactions with the protein, guided by a scoring function that estimates binding affinity. acs.org This strategy has been successfully employed to generate multiple novel kinase inhibitor scaffolds, demonstrating the power of computational creativity in drug discovery. acs.org
Mechanistic Elucidation and Biochemical Characterization
Detailed Investigation of Molecular Binding Events
Determination of Binding Affinities and Kinetics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been published for 4-(5-amino-1H-indazol-3-yl)benzonitrile. Therefore, crucial parameters like its binding affinity (K_d, K_i), as well as its kinetic profile (k_on, k_off) with any biological target, remain undetermined.
X-ray Crystallography and Cryo-EM for Co-crystal Structure Determination
There are no publicly available co-crystal structures of this compound complexed with a protein or other biological macromolecule. Structural biology techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) are essential for visualizing the precise binding mode and interactions at an atomic level, information which is currently lacking.
NMR Spectroscopy for Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy studies detailing the specific interactions between this compound and a biological target have not been reported. Such studies are vital for identifying the specific atoms involved in the binding event and understanding the conformational changes that may occur upon interaction.
Biochemical Pathway Perturbations and Signaling Network Analysis
Enzyme Kinetics and Inhibition Mechanism Studies
No data from enzyme kinetic assays involving this compound are available. As a result, its potential as an enzyme inhibitor, its potency (IC₅₀), and its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) are unknown.
Protein-Protein Interaction Modulation
While the modulation of protein-protein interactions (PPIs) is a significant area of drug discovery, there is no published research indicating that this compound acts as a modulator of any specific PPI.
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific research data available for the chemical compound This compound pertaining to the requested topics of Mechanistic Elucidation, Biochemical Characterization, Post-Translational Modification Profiling, Advanced Cellular Imaging and Reporter Assays, or Systems Biology Approaches.
Extensive queries have failed to identify any peer-reviewed articles, scholarly publications, or database entries that detail studies on this particular molecule's interaction with biological systems in the manner specified by the requested outline. The scientific community has not, to date, published findings on the biochemical or cellular effects of this compound that would allow for a detailed discussion of its post-translational modification profiling, its use in advanced cellular imaging, or its analysis through systems biology.
Therefore, it is not possible to generate a scientifically accurate and informative article on "this compound" that adheres to the provided structure and content requirements. The creation of such an article would necessitate the fabrication of data, which would violate the principles of scientific accuracy and integrity.
Emerging Research Directions and Future Translational Prospects
Exploration of New Therapeutic Indications for 4-(5-amino-1H-indazol-3-yl)benzonitrile Scaffolds
The clinical success of PARP inhibitors, derived from the this compound scaffold, has primarily been in the treatment of cancers with deficiencies in DNA damage repair pathways. Niraparib (B1663559) is approved for the maintenance treatment of adult patients with advanced or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who have shown a complete or partial response to platinum-based chemotherapy. drugbank.comfda.gov Its indication often specifies cancers associated with a homologous recombination deficiency (HRD)-positive status, which can be defined by a deleterious BRCA mutation or genomic instability. medscape.comzejulahcp.comzejula.com
Beyond its established role in ovarian cancer, the therapeutic potential of this indazole scaffold is being actively investigated in other malignancies. One notable area is metastatic castration-resistant prostate cancer (mCRPC) in patients with BRCA mutations. drugbank.com The principle of synthetic lethality, which is highly effective in BRCA-mutated tumors, provides a strong rationale for exploring this scaffold in other cancers that harbor similar DNA repair defects. nih.gov Preclinical and clinical studies are beginning to assess the efficacy of these inhibitors in a wider range of solid tumors, including those of the breast and pancreas, which also exhibit high frequencies of DNA repair pathway mutations. nih.gov
The expansion into new indications is driven by a deeper understanding of the molecular underpinnings of various cancers and the central role of PARP enzymes in DNA repair. nih.gov The indazole core is a key pharmacophore that has been utilized for synthesizing a variety of kinase inhibitors, suggesting that derivatives of this compound could be developed to target other critical cancer-related enzymes beyond PARP. nih.govscilit.com
Table 1: Approved and Investigational Indications for Niraparib
| Indication | Approval Status | Patient Population |
|---|---|---|
| First-Line Maintenance for Advanced Ovarian, Fallopian Tube, or Primary Peritoneal Cancer | Approved | Adults with complete or partial response to platinum-based chemotherapy and HRD-positive status. medscape.comzejulahcp.com |
| Maintenance for Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer | Approved | Adults with complete or partial response to platinum-based chemotherapy. fda.gov |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Approved (in combination) | Adults with deleterious or suspected deleterious BRCA mutations. drugbank.com |
| Small Cell Lung Cancer (SCLC) | Investigational | Explored in combination with other agents like irinotecan (B1672180). e-crt.org |
Development of Prodrug Strategies and Targeted Delivery Systems
Despite the clinical success of oral PARP inhibitors like Niraparib, challenges related to bioavailability, off-target effects, and drug resistance remain. nih.gov Orally administered drugs are subject to first-pass metabolism, which can significantly reduce their concentration at the tumor site. nih.gov To overcome these limitations, researchers are actively developing prodrug strategies and targeted delivery systems.
A prodrug is an inactive or less active molecule that is converted into its active form within the body, ideally at the site of action. This approach can improve the pharmacokinetic profile of the parent drug. For PARP inhibitors, prodrugs could be designed to be activated by specific enzymes or conditions prevalent in the tumor microenvironment, thereby increasing therapeutic efficacy while minimizing systemic toxicity. nih.gov
Targeted delivery systems aim to concentrate the therapeutic agent at the tumor site, further enhancing efficacy and reducing side effects. Nanotechnology-based platforms are at the forefront of this research. nih.gov Various nanocarriers are being explored for the delivery of PARP inhibitors:
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are one of the most extensively studied nanocarriers for targeted drug delivery in cancer therapy. mdpi.com
Amphiphilic Peptides: These molecules can self-assemble into nanoparticles that efficiently incorporate PARP inhibitors for effective delivery to tumor cells. mdpi.com
Biomimetic Engineered Nanosystems: Advanced systems, such as red blood cell membrane-coated nanostructured lipid carriers, are being designed to target specific cellular compartments, like neuronal mitochondria, for treating conditions such as traumatic brain injury where PARP activation plays a pathological role. nih.govresearchgate.net
These targeted strategies hold the promise of delivering higher concentrations of the active drug to cancer cells, potentially overcoming resistance and improving patient outcomes. mdpi.commdpi.com
Chemoinformatics and Machine Learning for Accelerated Discovery
The discovery and development of novel drug candidates is a time-consuming and expensive process. Chemoinformatics and machine learning (ML) have emerged as indispensable tools to accelerate the design of new inhibitors based on the this compound scaffold. mdpi.comnih.gov These computational approaches leverage large datasets of chemical structures and biological activities to build predictive models. frontiersin.org
Chemoinformatics integrates chemistry, computer science, and data analysis to screen vast chemical libraries virtually, predict molecular interactions, and optimize lead compounds for improved efficacy and specificity. nih.govmdpi.com Techniques such as quantitative structure-activity relationship (QSAR) modeling are used to establish mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov
Machine learning algorithms can analyze complex, multimodal data to identify novel drug candidates and predict their effectiveness. frontiersin.orgnih.gov In the context of PARP inhibitors, ML models can:
Identify New Scaffolds: By analyzing the features of known inhibitors, ML can identify novel chemical scaffolds with the potential for high potency and selectivity. nih.gov
Predict Drug Efficacy: ML models can integrate clinicopathological variables to predict patient response to PARP inhibitors and assess prognosis, aiding in personalized treatment strategies. frontiersin.org
Optimize Drug Properties: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to select candidates with favorable drug-like characteristics. nih.govresearchgate.net
By combining data-driven and structure-based design approaches, researchers can rationally design novel inhibitors with desired properties, such as dual-target inhibitors or compounds with improved selectivity profiles, significantly speeding up the preclinical development phase. nih.govresearchgate.net
Combination Therapy Rationale and Synergy Studies
To enhance antitumor activity and overcome resistance, inhibitors derived from the this compound scaffold are increasingly being studied in combination with other therapeutic agents. The rationale for these combinations is often based on synergistic interactions between the drugs, where the combined effect is greater than the sum of their individual effects. acs.org
Several promising combination strategies are under investigation:
With Immune Checkpoint Inhibitors (ICIs): PARP inhibitors can increase genomic instability in tumor cells, leading to the generation of neoantigens and the upregulation of PD-L1. This can enhance the tumor's visibility to the immune system, making it more susceptible to ICIs like anti-PD-1/PD-L1 antibodies (e.g., dostarlimab, pembrolizumab). nih.gov Preclinical data suggest that this combination can be effective regardless of the tumor's BRCA status. nih.gov Clinical trials are evaluating combinations of niraparib with anti-PD-1 antibodies in various cancers. ascopubs.orgasco.orgascopubs.org
With Anti-Angiogenic Agents: Agents like bevacizumab, which inhibit the formation of new blood vessels, can induce tumor hypoxia. This hypoxia can, in turn, create a state of homologous recombination deficiency (HRD), sensitizing the tumor cells to PARP inhibitors. bjmo.be The combination of niraparib and bevacizumab has been shown to significantly improve progression-free survival in patients with recurrent ovarian cancer. bjmo.be
With Chemotherapy: PARP inhibitors can sensitize cancer cells to DNA-damaging chemotherapeutic agents. Studies have explored combining niraparib with agents like etoposide (B1684455) in platinum-resistant ovarian cancer, showing evidence of antitumor activity. nih.gov Similarly, synergistic effects have been observed between PARP inhibitors and irinotecan in small cell lung cancer models. e-crt.org
With Other Targeted Therapies: Preclinical and early clinical studies are exploring combinations with inhibitors of other pathways, such as the PI3K/AKT/mTOR pathway. PI3K inhibitors can induce HRD by downregulating BRCA1/2, creating a synergistic effect with PARP inhibitors. mdpi.comdana-farber.org
Table 2: Selected Clinical Trials of Niraparib Combination Therapies
| Combination Agent(s) | Cancer Type | Rationale | Clinical Trial Identifier |
|---|---|---|---|
| Dostarlimab (anti-PD-1) & Bevacizumab (anti-angiogenic) | Platinum-Resistant Ovarian Cancer | Enhance anti-tumor immunity and induce HRD. ascopubs.org | NCT03574779 |
| Abiraterone Acetate (B1210297) & Prednisone | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Target androgen receptor signaling alongside DNA repair. ascopubs.org | NCT03431350 |
| Etoposide (chemotherapy) | Platinum-Resistant/Refractory Ovarian Cancer | Potentiate DNA damage from chemotherapy. nih.gov | N/A |
Addressing Challenges in Specificity and Off-Target Modulation
A critical aspect of developing targeted therapies is ensuring high specificity for the intended molecular target to maximize efficacy and minimize side effects. While Niraparib is a potent and selective inhibitor of PARP-1 and PARP-2, the high degree of similarity in the catalytic domains of these two enzymes makes achieving selectivity between them a significant challenge. researchgate.netnih.govmdpi.com Lack of selectivity for other members of the PARP family or for entirely different protein classes can lead to off-target effects.
Research has shown that some PARP inhibitors can interact with other proteins at clinically relevant concentrations. For instance, Niraparib has been reported to have off-target effects on kinases like DYRK1A and on dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters, which may contribute to side effects such as hypertension. icr.ac.ukresearchgate.netnih.gov
Efforts to improve specificity and understand off-target modulation include:
Structure-Based Drug Design: Utilizing high-resolution crystal structures of PARP enzymes to design inhibitors that exploit subtle differences in their active sites. This can lead to the development of compounds with greater selectivity for PARP-1 over PARP-2, potentially reducing certain toxicities. nih.gov
Computational Modeling: Advanced computational methods are used to predict the binding affinity of new indazole derivatives not only to PARP-1 and PARP-2 but also to a wide panel of other proteins to proactively identify potential off-target interactions. nih.gov
Exploiting Off-Target Effects: In some cases, identified off-target effects could be therapeutically beneficial. For example, the potent activity of niraparib against DYRK1A kinase could potentially be exploited for treating conditions where this kinase is implicated, such as in certain types of leukemia. icr.ac.uk
By systematically studying the selectivity profiles of inhibitors based on the this compound scaffold, researchers can design next-generation compounds with improved safety profiles and potentially novel therapeutic applications. nih.gov
Q & A
Q. What are the optimal synthetic routes for 4-(5-amino-1H-indazol-3-yl)benzonitrile?
The synthesis typically involves Friedel-Crafts acylation followed by hydrazine-mediated indazole ring closure. For example, a nitro-substituted benzoic acid derivative can be converted to an acid chloride, reacted with a dichlorobenzene via Friedel-Crafts, and cyclized with hydrazine hydrate in DMF. Reduction of the nitro group yields the 5-aminoindazole core. Critical parameters include solvent choice (e.g., DMF for cyclization), temperature control, and catalysts like AlCl₃ .
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?
- NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for benzonitrile and indazole protons) and NH₂ groups (δ ~5.5 ppm, broad).
- FT-IR : Stretching vibrations for nitrile (C≡N, ~2220 cm⁻¹) and indazole NH (3200–3400 cm⁻¹). Cross-validation with computational methods (e.g., DFT for vibrational frequencies) enhances accuracy .
Q. What in vitro assays are suitable for initial biological evaluation (e.g., kinase inhibition)?
Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based kinase activity assays. For example, measure ATP consumption or substrate phosphorylation in the presence of the compound. IC₅₀ values can be determined via dose-response curves .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Employ programs like SHELXL for small-molecule refinement and Phaser for molecular replacement. High-resolution data (≤1.0 Å) are critical for resolving torsional angles in the indazole-benzonitrile linkage. Anomalous dispersion methods (e.g., SAD) may aid in phase determination for novel derivatives .
Q. What computational strategies predict binding modes to kinase targets?
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., PDB entries). Validate with molecular dynamics simulations (AMBER/CHARMM) to assess binding stability. Fukui function analysis identifies reactive sites for SAR optimization .
Q. How do substituent modifications impact biological activity?
- Electron-withdrawing groups (e.g., -CN) enhance kinase binding via dipole interactions.
- Amino group positioning on the indazole ring affects hydrogen bonding with catalytic lysine residues. Systematic SAR studies using analogs (e.g., thiazole or triazole substitutions) reveal steric and electronic tolerances .
Q. What methods address contradictions in synthetic yield data?
Q. How can reactive intermediates (e.g., nitrile radicals) be stabilized during synthesis?
Use inert atmospheres (N₂/Ar) and low-temperature conditions (-78°C for Grignard-like reactions). Reagents like (2-Naphthylmethyl)zinc bromide (0.5 M in THF) enable Pd-catalyzed cross-couplings without intermediate isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
